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Compound of Interest

Compound Name: 1-Acetylpiperidin-2-one

Cat. No.: B1279752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
acetylpiperidin-2-one (CAS No. 3326-13-4). Due to the limited availability of public

experimental spectra for this specific compound, this document presents predicted

spectroscopic data from reliable chemical databases and computational models. Furthermore,

it outlines detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of

molecules.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for 1-acetylpiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data (Predicted)
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H3 (α to C=O) ~ 2.5 Triplet ~ 6.5

H4, H5 (ring

methylenes)
~ 1.9 Multiplet -

H6 (α to N) ~ 3.8 Triplet ~ 6.0

Acetyl-CH₃ ~ 2.4 Singlet -

¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Predicted)

Carbon Atom Chemical Shift (ppm)

C2 (Amide C=O) ~ 173

C3 ~ 32

C4 ~ 21

C5 ~ 23

C6 ~ 49

Acetyl C=O ~ 170

Acetyl-CH₃ ~ 24

Infrared (IR) Spectroscopy
Key IR Absorption Bands (Predicted)
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Amide I) ~ 1700 - 1720 Strong

C=O (Acetyl) ~ 1650 - 1670 Strong

C-N Stretch ~ 1250 - 1350 Medium

C-H Stretch (Aliphatic) ~ 2850 - 2960 Medium-Strong

Mass Spectrometry (MS)
Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

m/z Proposed Fragment Ion

141 [M]⁺ (Molecular Ion)

99 [M - CH₂CO]⁺

84 [M - C₂H₃NO]⁺

43 [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound such as 1-acetylpiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 1-acetylpiperidin-2-one is dissolved in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher field

spectrometer. The spectral width is typically set to cover a range of 0-12 ppm. A sufficient

number of scans (e.g., 16-32) are averaged to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same spectrometer.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is

required. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of

the sample with dry potassium bromide and pressing the mixture into a thin disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over a range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which

typically results in a clear molecular ion peak and a characteristic fragmentation pattern.

Electrospray Ionization (ESI) can also be used, particularly with LC-MS, which is a softer

ionization technique.

Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the

molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be

used to determine the exact mass and elemental composition of the ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 1-
Acetylpiperidin-2-one.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Profile of
1-Acetylpiperidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279752#1-acetylpiperidin-2-one-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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